

An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxyphthalonitrile

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Compound of Interest

Compound Name: **4-Butoxyphthalonitrile**

Cat. No.: **B1268180**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Butoxyphthalonitrile**, a molecule of interest in various chemical and pharmaceutical research fields. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Data

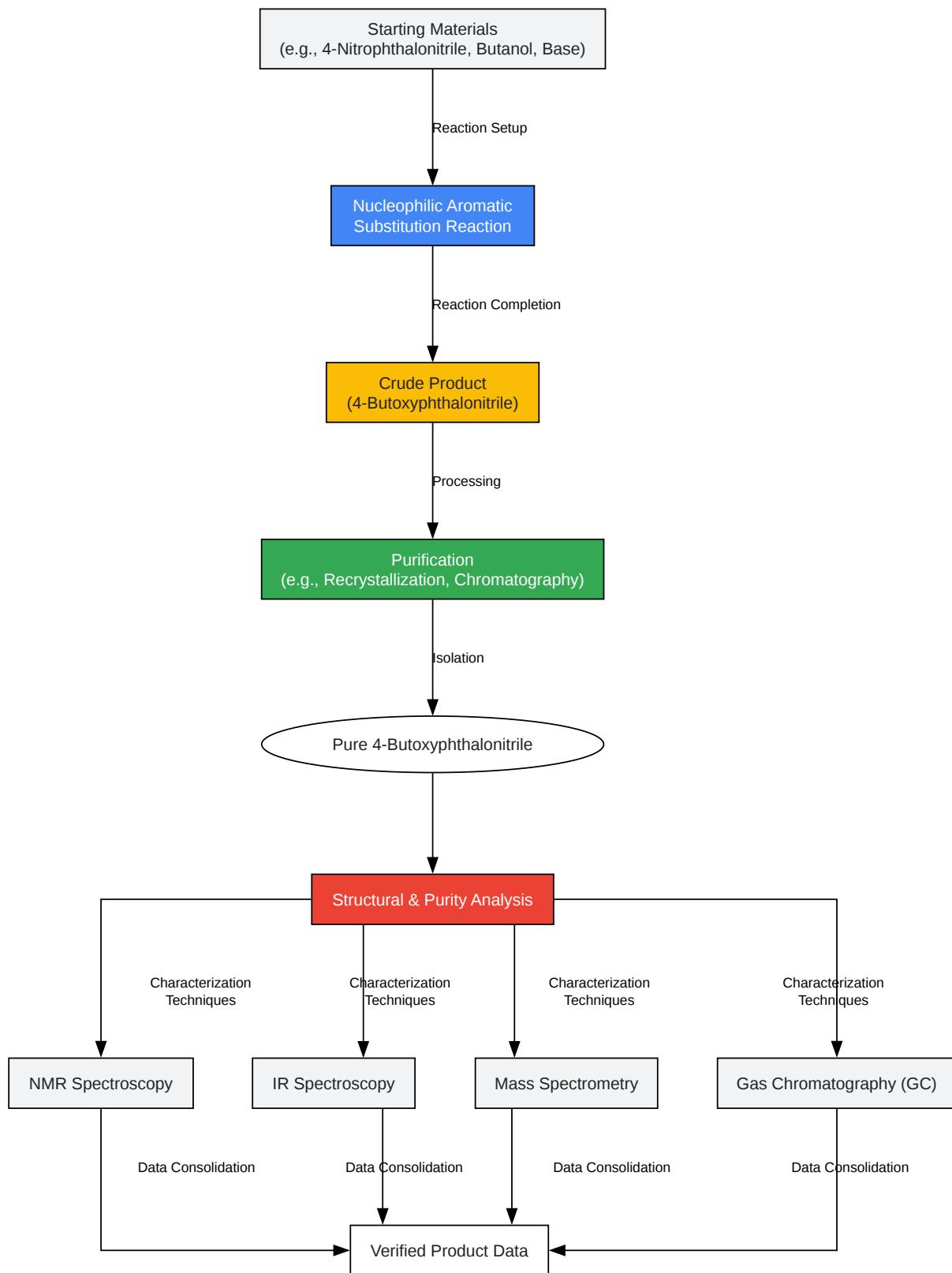
4-Butoxyphthalonitrile is a solid, appearing as a white to light yellow powder or crystal at room temperature.[1][2][3] It is soluble in methanol.[1][3][4] For optimal stability, it should be stored at room temperature in a cool, dark place, ideally below 15°C.[1][3]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[1] [2] [4] [5]
Molecular Weight	200.24 g/mol	[1] [2] [4] [5]
Melting Point	45.0 - 49.0 °C	[1] [3]
Reference Melting Point	46 °C	[1] [4]
Purity (by GC)	>96.0%	[1] [2] [3]
CAS Registry Number	81560-32-9	[1] [4] [5]

Synthesis and Characterization Workflow

The synthesis of **4-Butoxyphthalonitrile** can be logically approached through a nucleophilic aromatic substitution reaction, a common method for preparing similar compounds.[\[6\]](#) This would typically involve the reaction of a starting material like 4-nitrophthalonitrile with butanol in the presence of a base. The subsequent workflow would involve purification and rigorous characterization to confirm the structure and purity of the final product.

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Caption: Proposed workflow for the synthesis and characterization of **4-Butoxyphthalonitrile**.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Butoxyphthalonitrile** are not readily available in the searched literature, a general methodology can be inferred from the synthesis of analogous compounds, such as 4-(4-Morpholinyl)phthalonitrile.[\[6\]](#)

Proposed Synthesis via Nucleophilic Aromatic Substitution:

- Reaction Setup: In a round-bottom flask, a solution of 4-nitrophthalonitrile and an excess of butanol would be prepared in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
- Base Addition: A base, such as anhydrous potassium carbonate, would be added to the solution to facilitate the deprotonation of butanol, forming the butoxide nucleophile.
- Reaction Conditions: The reaction mixture would be heated and stirred for a period of time, with the progress monitored by a technique like Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, the reaction mixture would be cooled, and the product would be isolated through precipitation by adding water. The crude solid would then be collected by filtration.
- Purification: The crude **4-Butoxyphthalonitrile** would be purified, likely through recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to achieve the desired purity of >96.0%.

Characterization Protocols:

The identity and purity of the synthesized **4-Butoxyphthalonitrile** would be confirmed using standard analytical techniques:

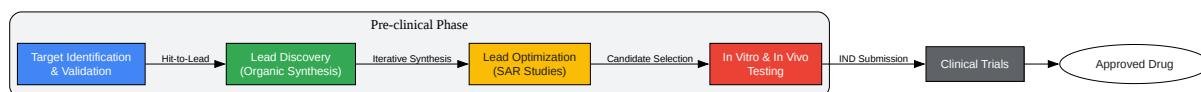
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure. The proton NMR would show characteristic signals for the butoxy group and the aromatic protons, while the carbon NMR would confirm the presence of all 12 unique carbon atoms.

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. The spectrum would be expected to show a strong absorption band for the nitrile (C≡N) group and characteristic peaks for the C-O ether linkage and the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound, confirming it to be 200.24 g/mol .
- Gas Chromatography (GC): The purity of the final product would be quantified using gas chromatography, with the expected purity being greater than 96.0%.

Role in Drug Discovery and Development

The nitrile group is a significant pharmacophore in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as lipophilicity.[7] While specific applications of **4-Butoxyphthalonitrile** in drug development are not detailed in the available literature, its structural motifs are relevant. Phthalonitrile derivatives, in general, serve as precursors for the synthesis of phthalocyanines, which have applications in areas like photodynamic therapy.[6]

The process of drug discovery is a complex one, often requiring extensive organic synthesis to create and optimize lead compounds.[8][9] The development of new synthetic methodologies is crucial for accelerating this process.[9]



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Caption: A simplified logical flow of the drug discovery process.

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